![molecular formula C9H13N3O4 B6362217 tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate CAS No. 400727-74-4](/img/structure/B6362217.png)
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were designed and synthesized . The intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer the final compounds .Molecular Structure Analysis
The InChI code for “tert-Butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate” is 1S/C13H20N4O4/c1-13(2,3)21-12(18)15-6-4-10(5-7-15)16-9-11(8-14-16)17(19)20/h8-10H,4-7H2,1-3H3 . This provides a detailed description of the molecular structure of the compound.Future Directions
The future directions for research on “tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, there is potential for future research in these areas.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .
Biochemical Pathways
Compounds with similar structures have been known to interfere with the ergosterol biosynthesis pathway in fungi , leading to disruption of cell membrane integrity and ultimately cell death .
Pharmacokinetics
The admet analysis of similar compounds has suggested moderate toxicity . Further in-vitro toxicity studies would be required to understand the real-time toxic level .
Result of Action
Similar compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp .
properties
IUPAC Name |
tert-butyl 2-(4-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKGJURGMYTWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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